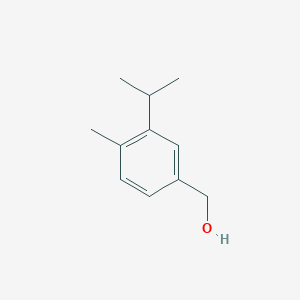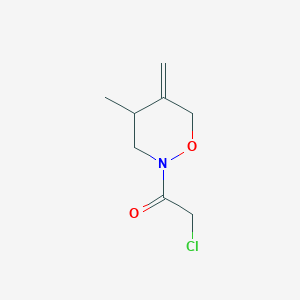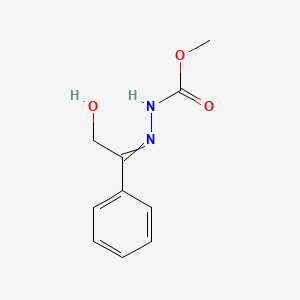
1-Benzyl-4-methylquinolinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-methylquinolinium chloride is a quaternary ammonium compound with the molecular formula C17H16ClN. It is known for its cationic surfactant properties and is used in various industrial and research applications. The compound is characterized by its stability and solubility in water, making it suitable for diverse applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylquinolinium chloride can be synthesized through the quaternization of 4-methylquinoline with benzyl chloride. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-4-methylquinolinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions include various quinolinium salts, amines, and substituted quinolinium derivatives .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-methylquinolinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological membranes.
Medicine: Research is ongoing into its potential use as an antimicrobial agent and its effects on cellular processes.
Industry: It is used as a surfactant in various industrial processes, including emulsification and dispersion.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-methylquinolinium chloride involves its interaction with cellular membranes. As a cationic surfactant, it can disrupt membrane integrity, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The compound targets the lipid bilayer of microbial cells, causing increased permeability and eventual cell death .
Vergleich Mit ähnlichen Verbindungen
Dequalinium chloride: Another quaternary ammonium compound with antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium chloride: Commonly used in mouthwashes and throat lozenges for its antimicrobial effects.
Uniqueness: 1-Benzyl-4-methylquinolinium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. Its benzyl and methyl groups contribute to its stability and effectiveness as a surfactant and antimicrobial agent .
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique properties and diverse reactivity make it a valuable tool in scientific research and industrial processes
Eigenschaften
CAS-Nummer |
52181-07-4 |
|---|---|
Molekularformel |
C17H16ClN |
Molekulargewicht |
269.8 g/mol |
IUPAC-Name |
1-benzyl-4-methylquinolin-1-ium;chloride |
InChI |
InChI=1S/C17H16N.ClH/c1-14-11-12-18(13-15-7-3-2-4-8-15)17-10-6-5-9-16(14)17;/h2-12H,13H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CHVNPOOMQVUQHU-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)



